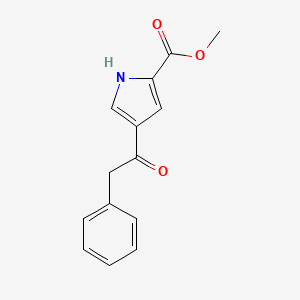

methyl 4-(2-phenylacetyl)-1H-pyrrole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “methyl 4-(2-phenylacetyl)-1H-pyrrole-2-carboxylate” is a complex organic molecule. It likely contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including condensation and substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction . The compound likely contains a pyrrole ring, a carboxylate group, and a phenylacetyl group .Chemical Reactions Analysis

The compound, like other organic compounds, would likely undergo various organic reactions. These could include nucleophilic substitutions or additions, depending on the specific functional groups present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using various analytical techniques. These could include spectroscopic methods (like NMR, IR, UV-Vis), chromatographic methods, or mass spectrometry .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of methyl 4-(2-phenylacetyl)-1H-pyrrole-2-carboxylate, focusing on six unique applications:

Pharmaceutical Development

Methyl 4-(2-phenylacetyl)-1H-pyrrole-2-carboxylate has shown potential in the development of new pharmaceutical compounds. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for drug discovery and development. Researchers are exploring its use in creating novel medications for treating a range of diseases, including cancer and infectious diseases .

Antimicrobial Agents

This compound has demonstrated significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial and fungal strains, making it a promising candidate for developing new antimicrobial agents. Its effectiveness against resistant strains of bacteria is particularly noteworthy, offering a potential solution to the growing problem of antibiotic resistance .

Anti-inflammatory Applications

Research has indicated that methyl 4-(2-phenylacetyl)-1H-pyrrole-2-carboxylate possesses anti-inflammatory properties. It can reduce inflammation by inhibiting specific pathways involved in the inflammatory response. This makes it a potential candidate for developing treatments for inflammatory diseases such as arthritis and inflammatory bowel disease .

Cancer Research

The compound has been studied for its potential anticancer properties. It has shown the ability to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth. Researchers are investigating its use in combination with other chemotherapeutic agents to enhance the efficacy of cancer treatments .

Neuroprotective Effects

Methyl 4-(2-phenylacetyl)-1H-pyrrole-2-carboxylate has been found to have neuroprotective effects. It can protect neurons from damage caused by oxidative stress and other neurotoxic factors. This makes it a potential candidate for developing treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Future Directions

properties

IUPAC Name |

methyl 4-(2-phenylacetyl)-1H-pyrrole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-18-14(17)12-8-11(9-15-12)13(16)7-10-5-3-2-4-6-10/h2-6,8-9,15H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJNOHZUYPLJTGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN1)C(=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24824404 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

methyl 4-(2-phenylacetyl)-1H-pyrrole-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/no-structure.png)

![(E)-2,5-dichloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2725515.png)

![4-[(2,4-Dichlorobenzyl)oxy]-3-iodobenzaldehyde](/img/structure/B2725516.png)

![2,6-difluoro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2725519.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-cyanobenzamide](/img/structure/B2725521.png)

![2-[(4-Chloro-2-hydroxyphenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B2725525.png)

![4-[(3-methoxyphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2725527.png)

![6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2725531.png)